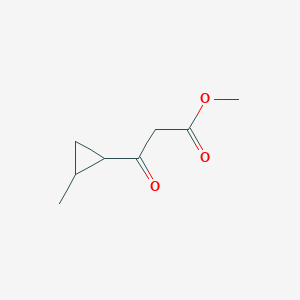
3-(Hydroxymethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing both a hydroxymethyl group and a carboxylic acid group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in a primary alcohol .
Scientific Research Applications
3-(Hydroxymethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Hydroxyazetidine: Similar to 3-(Hydroxymethyl)azetidine-3-carboxylic acid but lacks the carboxylic acid group.
Pyrrolidine-3-carboxylic acid: A five-membered ring analog with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9) |
InChI Key |
CTKOKGGHIAYFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



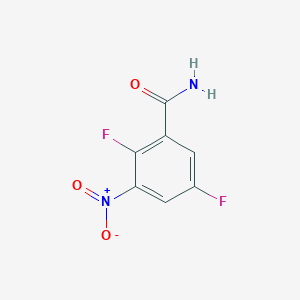
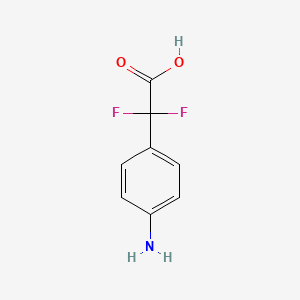
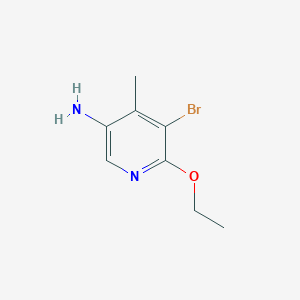
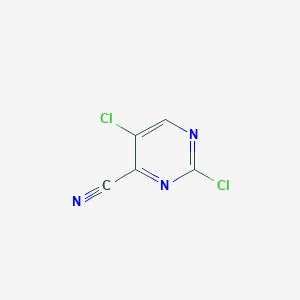
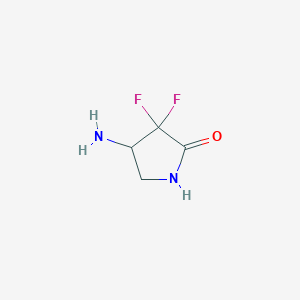
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
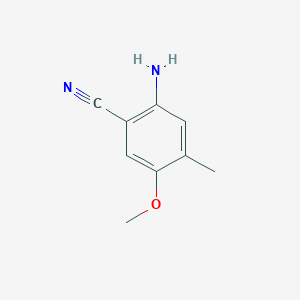
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)
